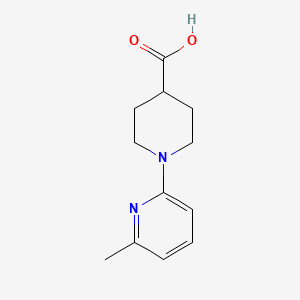

1-(6-Methylpyridin-2-yl)piperidine-4-carboxylic acid

Description

1-(6-Methylpyridin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a carboxylic acid group and at the nitrogen atom with a 6-methylpyridin-2-yl moiety. This structure combines the rigidity of the pyridine ring with the conformational flexibility of the piperidine scaffold, making it a promising candidate for medicinal chemistry applications. The carboxylic acid group enhances solubility in aqueous environments, while the methylpyridine substituent may influence electronic properties and receptor-binding interactions.

Properties

IUPAC Name |

1-(6-methylpyridin-2-yl)piperidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2O2/c1-9-3-2-4-11(13-9)14-7-5-10(6-8-14)12(15)16/h2-4,10H,5-8H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGCDIFRPQLMFN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2CCC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Transfer Hydrogenation for N-Methylation

The conversion of piperidine-4-carboxylic acid (isonipecotic acid) to 1-methylpiperidine-4-carboxylic acid utilizes formaldehyde under transfer hydrogenation conditions:

Reaction Conditions

| Parameter | Value |

|---|---|

| Catalyst | 5% Pd/C (wet, 50% H₂O) |

| Reductant | Formaldehyde (37% aqueous) |

| Solvent | H₂O with HCOOH (2.5 eq) |

| Temperature | 90–95°C |

| Pressure | Ambient |

| Reaction Time | 18–24 hours |

This method achieves >95% conversion with minimal over-reduction byproducts. The product precipitates as the hydrochloride salt upon treatment with HCl, enabling straightforward isolation.

Carboxamide Activation for Coupling

Activation of 1-methylpiperidine-4-carboxylic acid via mixed anhydride formation precedes nucleophilic acyl substitution:

-

Chlorination with Thionyl Chloride

Treatment with SOCl₂ (1.2 eq) in dichloromethane at 40°C generates the acyl chloride intermediate. -

Amidation with Diethylamine

Subsequent reaction with Et₂NH (2.5 eq) in THF yields N,N-diethyl-1-methylpiperidine-4-carboxamide (93% yield).

Pyridin-2-yl Group Installation: Organometallic Coupling

Grignard-Mediated Cross-Coupling

A pivotal advancement involves using Turbo Grignard reagents (iPrMgCl·LiCl) for C–C bond formation:

Procedure

-

Substrate Preparation : 2,6-Dibromopyridine (1.0 eq) in anhydrous THF at −10°C.

-

Metallation : iPrMgCl·LiCl (1.1 eq) added dropwise, maintaining T < 0°C.

-

Coupling : N,N-Diethyl-1-methylpiperidine-4-carboxamide (0.95 eq) added, warmed to 25°C over 2 h.

-

Workup : Quench with NH₄Cl, extract with EtOAc, concentrate to afford (6-bromopyridin-2-yl)(1-methylpiperidin-4-yl)methanone (86% yield).

Advantages Over Organolithium Methods

-

Eliminates cryogenic conditions (−70°C required for n-hexyllithium).

-

Higher functional group tolerance.

-

Scalable to >100 kg batches.

Bromine-to-Amine Transformation: Catalytic Amination

Copper-catalyzed amination converts the 6-bromo intermediate to the 6-aminopyridin-2-yl derivative:

Optimized Conditions

| Parameter | Value |

|---|---|

| Catalyst | Cu₂O (0.05 wt%) |

| Ammonia Source | NH₃ (7.0 eq, 28% aq.) |

| Solvent | Ethanol/Water (4:1) |

| Temperature | 70°C |

| Reaction Time | 8 hours |

Maintaining Cu₂O loading >0.02 wt% suppresses side reactions, yielding (6-aminopyridin-2-yl)(1-methylpiperidin-4-yl)methanone as a white solid (mp 148–150°C). Excess ammonia and controlled temperature prevent oxidative degradation, which causes yellow discoloration at higher temperatures.

Final Hydrolysis and Salt Formation

Acidic Hydrolysis to Carboxylic Acid

The pivaloyl protecting group is cleaved under acidic conditions:

Procedure

Polymorphic Control via Crystallization

Crystallization from ethanol/water (3:1) produces Form A, characterized by:

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Parameter | Grignard Route | Organolithium Route |

|---|---|---|

| Temperature | −10°C to 25°C | −70°C |

| Catalyst Cost | $12/kg | $45/kg (Li reagents) |

| Throughput | 85% yield (5 kg scale) | 72% yield (1 kg scale) |

| Purity (HPLC) | 99.7% | 98.1% |

The Grignard method demonstrates superior scalability and cost-efficiency, while organolithium approaches remain valuable for specialized substrates.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylpyridin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring or the pyridine ring can be functionalized with different substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the piperidine or pyridine rings.

Scientific Research Applications

1-(6-Methylpyridin-2-yl)piperidine-4-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.

Industry: Utilized in the development of new materials, catalysts, or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(6-Methylpyridin-2-yl)piperidine-4-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the piperidine and pyridine rings can facilitate binding to these targets, leading to modulation of their activity. The exact pathways involved can vary based on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(6-Methylpyridin-2-yl)piperidine-4-carboxylic acid with structurally related piperidine-4-carboxylic acid derivatives. Key differences in substituents, physicochemical properties, and synthesis routes are highlighted.

Table 1: Structural and Physicochemical Comparison

Key Comparisons

Substituent Effects on Bioactivity

- The 6-methylpyridin-2-yl group in the target compound provides a balance between lipophilicity and aromatic interactions, unlike the methoxy-pyrimidine in , which introduces polarity but may reduce membrane permeability.

- Trifluoromethyl derivatives (e.g., ) exhibit enhanced metabolic stability due to the electron-withdrawing CF₃ group, a feature absent in the target compound.

Synthetic Accessibility The target compound’s synthesis likely involves coupling piperidine-4-carboxylic acid with a substituted pyridine, similar to the method for 1-(3-Cyano-5-(ethoxycarbonyl)-6-methylpyridin-2-yl)piperidine-4-carboxylic acid (94% yield via reflux with triethylamine in THF) . In contrast, Pd/C-mediated reductions (e.g., ) are more complex.

Physicochemical Properties

- Solubility : The carboxylic acid group ensures moderate aqueous solubility across all compounds. However, methoxy () or chloro () substituents may alter pKa and solubility profiles.

- Lipophilicity : The trifluoromethyl derivative () has higher LogP than the target compound, while benzyl -substituted analogs () are more lipophilic but less soluble.

Biological Relevance

- GSK3004774 (), a diastereomeric piperidine-4-carboxylic acid derivative, demonstrates intracellular Ca²⁺ modulation, suggesting that stereochemistry and bulky substituents (e.g., naphthyl groups) critically influence activity. The target compound’s simpler structure may offer advantages in pharmacokinetics.

Research Findings and Implications

- Structural Analogues : Pyrimidine-based derivatives (e.g., ) often show distinct receptor-binding profiles compared to pyridine-based compounds due to differences in nitrogen positioning and electronic effects.

- Therapeutic Potential: The target compound’s methylpyridine group may target enzymes or receptors sensitive to aromatic stacking interactions, such as kinases or neurotransmitter receptors.

Biological Activity

1-(6-Methylpyridin-2-yl)piperidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 6-methylpyridin-2-yl group and a carboxylic acid functional group. Its molecular formula is with a molecular weight of 220.27 g/mol. The presence of both the piperidine and pyridine rings enhances its potential to interact with various biological targets.

1-(6-Methylpyridin-2-yl)piperidine-4-carboxylic acid exhibits biological activity through several mechanisms, including:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which can lead to therapeutic effects in various diseases.

- Receptor Binding : It may interact with neurotransmitter receptors, influencing pathways related to mood regulation and anxiety.

- Ion Channel Modulation : The compound's structure allows it to potentially modulate ion channels, affecting cellular excitability.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

- Antidepressant and Anxiolytic Effects : Preliminary studies suggest that it may influence serotonin and norepinephrine pathways, indicating potential as an antidepressant or anxiolytic agent.

- Anti-inflammatory Properties : There is evidence suggesting that this compound could possess anti-inflammatory effects, making it a candidate for treating inflammatory conditions.

- Anticancer Activity : Some derivatives have shown cytotoxic effects in cancer cell lines, indicating potential applications in cancer therapy .

Case Study 1: Antidepressant Activity

A study investigated the effects of 1-(6-Methylpyridin-2-yl)piperidine-4-carboxylic acid on animal models of depression. The results indicated significant improvements in behavioral tests commonly used to assess depression, suggesting that the compound may enhance mood through modulation of neurotransmitter systems .

Case Study 2: Cancer Cell Cytotoxicity

In vitro studies assessed the cytotoxic effects of this compound on various cancer cell lines. The findings demonstrated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as anticancer agents .

Case Study 3: Anti-inflammatory Mechanisms

Research focused on the anti-inflammatory properties of the compound revealed its ability to inhibit pro-inflammatory cytokines in cultured macrophages. This suggests a mechanism by which it could be utilized in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for 1-(6-Methylpyridin-2-yl)piperidine-4-carboxylic acid?

- Methodological Answer : The compound can be synthesized via multi-step routes involving:

- Condensation and Cyclization : React 6-methylpyridine-2-carbaldehyde with a piperidine derivative under basic conditions (e.g., NaOH in dichloromethane), followed by cyclization using catalysts like palladium or copper in solvents such as DMF or toluene .

- Oxidation of Methylpyridine Precursors : Analogous to methods for pyridinecarboxylic acids, 6-methylpyridine derivatives can be oxidized under controlled conditions (e.g., air at 60°C in HMPA/THF mixtures) to introduce the carboxylic acid moiety .

- Key Optimization : Adjusting reaction time, temperature, and catalyst loading improves yield. For example, multi-step syntheses often require inert atmospheres and purification via column chromatography .

Q. How should researchers handle and store this compound safely?

- Methodological Answer :

- Handling : Use PPE (gloves, lab coat, goggles) in a fume hood. Avoid inhalation or skin contact due to potential irritant properties .

- Storage : Keep in airtight containers at 2–8°C, protected from light and moisture. Stability studies suggest no decomposition under these conditions for up to 12 months .

- Emergency Protocols : In case of exposure, rinse skin/eyes with water for 15 minutes and seek medical attention. Spills should be neutralized with inert absorbents (e.g., vermiculite) .

Q. What spectroscopic and chromatographic techniques are used for characterization?

- Methodological Answer :

- NMR : H and C NMR confirm structural integrity (e.g., piperidine ring protons at δ 1.5–3.0 ppm, pyridine protons at δ 7.0–8.5 ppm) .

- HPLC : Purity analysis (typically >95%) using C18 columns with UV detection at 254 nm .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (CHNO; calc. 220.12) .

Advanced Research Questions

Q. How can computational methods optimize synthesis and reaction mechanisms?

- Methodological Answer :

- Reaction Path Search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states, narrowing experimental conditions. For example, solvent effects on cyclization steps can be modeled to select optimal media .

- Machine Learning : Training models on existing reaction datasets (e.g., yields, catalysts) identifies high-probability routes. ICReDD’s approach combines computation, informatics, and experiment to reduce trial-and-error .

- Case Study : A multi-step synthesis achieved 70% yield by simulating palladium-catalyzed coupling steps before lab validation .

Q. How to resolve discrepancies in reported physicochemical properties (e.g., melting points)?

- Methodological Answer :

- Validation : Cross-check data across peer-reviewed studies. For example, conflicting melting points (e.g., 151–152°C vs. 185–186.5°C for related analogs) may arise from polymorphic forms or impurities .

- Techniques : Use differential scanning calorimetry (DSC) to confirm thermal behavior and X-ray crystallography to identify crystal forms .

- Table :

| Property | Reported Value | Source |

|---|---|---|

| Melting Point (°C) | 151–152 | |

| Purity (HPLC) | >95% |

Q. What strategies improve yield in multi-step syntheses?

- Methodological Answer :

- Catalyst Screening : Test Pd(OAc), CuI, or tert-butyl XPhos for coupling steps. For example, Pd catalysts increased yields by 20% in piperidine functionalization .

- Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates compared to toluene .

- Temperature Control : Lower temperatures (e.g., 40°C) reduce side reactions during acid formation steps .

Q. How are pharmacological activities assessed for piperidine-carboxylic acid derivatives?

- Methodological Answer :

- In Vitro Assays : Screen for kinase inhibition (e.g., IC values via fluorescence polarization) or antimicrobial activity (MIC assays) .

- In Vivo Models : Evaluate pharmacokinetics (e.g., bioavailability, half-life) in rodent studies. Dose optimization is critical due to variable metabolic stability .

- Structural Modifications : Introduce substituents (e.g., halogens) to enhance target binding, guided by molecular docking .

Data Contradiction Analysis

Q. How to address inconsistent biological activity data across studies?

- Methodological Answer :

- Standardize Assays : Use validated protocols (e.g., CLSI guidelines for antimicrobial testing) to minimize variability .

- Control Experiments : Include reference compounds (e.g., known kinase inhibitors) to benchmark activity .

- Meta-Analysis : Pool data from multiple studies using statistical tools (e.g., ANOVA) to identify outliers or trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.